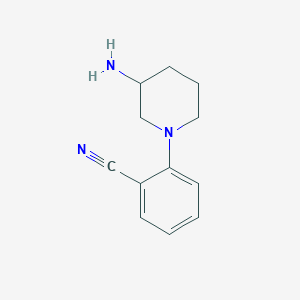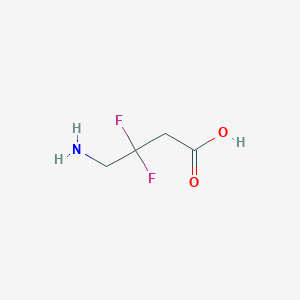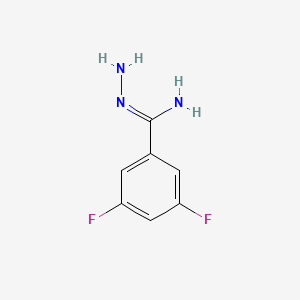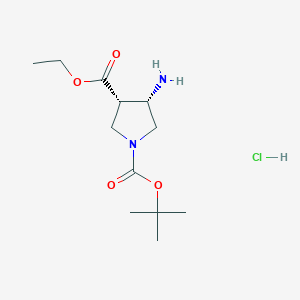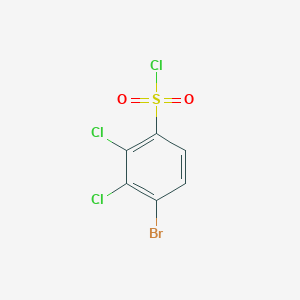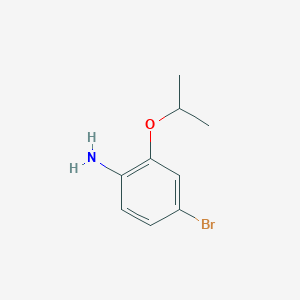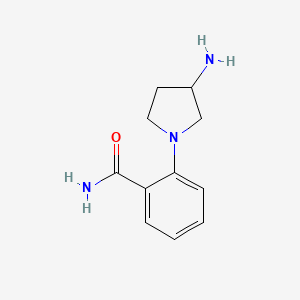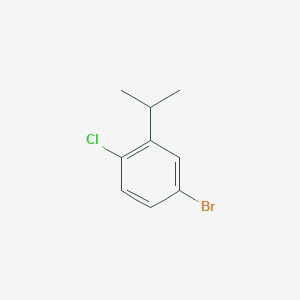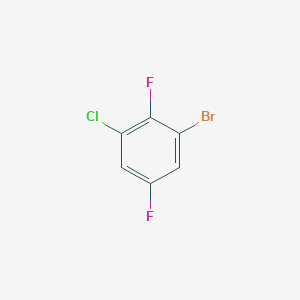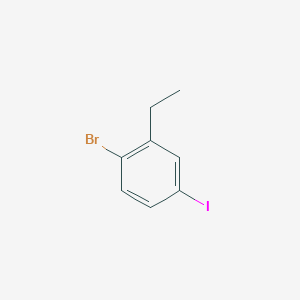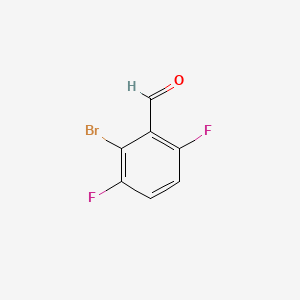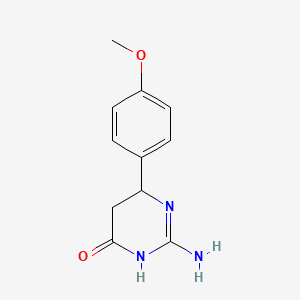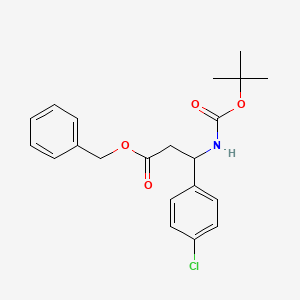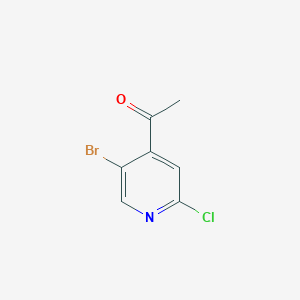
1-(5-Bromo-2-chloropyridin-4-YL)ethanone
Descripción general
Descripción
“1-(5-Bromo-2-chloropyridin-4-YL)ethanone” is a chemical compound with the molecular formula C7H5BrClNO and a molecular weight of 234.48 g/mol . It is stored under an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5BrClNO/c1-4(11)5-2-7(9)10-3-6(5)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid compound stored under an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 234.48 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing a range of compounds starting from halogenated pyridines, showcasing the utility of "1-(5-Bromo-2-chloropyridin-4-yl)ethanone" in constructing complex molecules. For example, Zeng-sun Jin (2015) described a straightforward procedure for synthesizing 1-(6-Bromo-pyridin-3-yl)-ethanone, demonstrating the compound's potential as a precursor in organic synthesis due to the easily accessible reagents and mild reaction conditions Jin, 2015.
Investigation of Hydrogen-Bonding Patterns
The study of hydrogen-bonding patterns in related compounds, such as enaminones, has been conducted to understand their crystal structure and molecular interactions. Balderson et al. (2007) investigated the hydrogen-bonding patterns in a series of enaminones, revealing intricate intra- and intermolecular hydrogen bonds that stabilize their crystal structures. This research suggests potential applications in designing materials with specific properties Balderson, Fernandes, Michael, & Perry, 2007.
Biological Activity Studies
The derivative 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone was synthesized and explored for its biological activities, including immunosuppressive and immunostimulatory effects. Abdel‐Aziz et al. (2011) demonstrated that this and related compounds exhibit potent biological activities, suggesting their potential use in developing therapeutic agents Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011.
Catalytic Behavior and Reactivity
Sun et al. (2007) synthesized iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines and investigated their catalytic behavior towards ethylene reactivity. This study highlights the compound's role in facilitating the development of new catalysts for industrial applications Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007.
Parallel Carbonylation Reactions
Blaser et al. (2003) explored the parallel carbonylation of aryl halides, including 2-chloropyridine, under pressure, showcasing the compound's utility in facilitating diverse ester synthesis via carbonylation reactions. This method represents a valuable tool for screening and small-scale synthesis, further emphasizing the compound's importance in synthetic organic chemistry Blaser, Diggelmann, Meier, Naud, Scheppach, Schnyder, & Studer, 2003.
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H301, H311, and H331 . These statements indicate that the compound is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-(5-bromo-2-chloropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c1-4(11)5-2-7(9)10-3-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUJDHLISMYKQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


